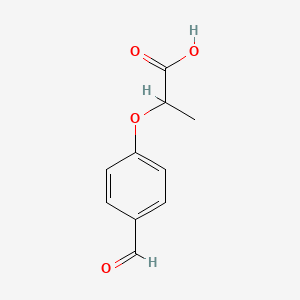

2-(4-Formylphenoxy)propanoic acid

描述

Contextualization within Phenoxy Acid Chemistry

Phenoxy acids are a class of organic compounds characterized by a phenyl ether linkage to an alkanoic acid. wikipedia.orgencyclopedia.pub This structural motif is the foundation of many herbicides. wikipedia.orgencyclopedia.pub Phenoxyacetic acid, a simple member of this family, is prepared from sodium phenolate (B1203915) and sodium chloroacetate (B1199739). wikipedia.org The broader class of phenoxy acids, including 2-(4-Formylphenoxy)propanoic acid, is known for its high solubility in water and mobility in soil, which is a key characteristic in their environmental behavior. nih.gov

The introduction of substituents onto the phenoxy ring and modifications of the carboxylic acid side chain give rise to a diverse array of compounds with varied applications. This compound fits within this class as a derivative where the phenoxy ring is functionalized with a reactive formyl group. cymitquimica.com This positions it as a more complex building block compared to simpler phenoxy acids, opening up avenues for further chemical transformations.

Significance of the Formyl and Carboxyl Functional Groups in Organic Synthesis and Medicinal Chemistry

The chemical utility of this compound is largely dictated by its two key functional groups: the formyl group and the carboxyl group.

The formyl group (-CHO) is an aldehyde functional group consisting of a carbonyl center bonded to hydrogen and an R-group. fiveable.meucla.edu This group is highly reactive, with the partial positive charge on the carbonyl carbon making it a prime target for nucleophilic attack. fiveable.me It can be readily oxidized to a carboxylic acid, a common transformation in organic synthesis. fiveable.me Formylation, the addition of a formyl group to a molecule, is a fundamental process in both organic chemistry and biochemistry. wikipedia.org In organic synthesis, formyl groups are often introduced to aromatic rings through reactions like the Gattermann-Koch reaction or the Reimer-Tiemann reaction. wikipedia.orgbritannica.com

The carboxyl group (-COOH) is a cornerstone of many biologically active molecules. researchgate.netnumberanalytics.com Its ability to ionize at physiological pH enhances the water solubility of compounds. researchgate.netwiley-vch.de This acidity is a key determinant in how these molecules interact with biological targets. researchgate.net Carboxylic acids are prevalent in pharmaceuticals, with approximately 25% of all commercialized drugs containing this functional group. wiley-vch.de They are essential components of many drug classes, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. numberanalytics.comwiley-vch.de The carboxyl group's capacity to form hydrogen bonds and its potential for salt formation are critical for drug efficacy and delivery. numberanalytics.comresearchgate.net

The dual presence of the reactive formyl group and the biologically significant carboxyl group in this compound makes it a bifunctional molecule with considerable potential for creating novel and complex chemical entities. cymitquimica.com

Research Landscape and Emerging Areas for this compound

Recent research has highlighted the utility of this compound as a versatile intermediate in the synthesis of various organic compounds. For instance, it has been used to create polyfunctionalized β-lactams through cycloaddition reactions. researchgate.net Another notable application is its role as a key intermediate in the synthesis of Pelubiprofen (B1679217), a non-steroidal anti-inflammatory drug. google.com

Furthermore, derivatives of propanoic acid are being explored for their potential in developing new anticancer agents. For example, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown promise as scaffolds for targeting SIRT2 and EGFR in lung cancer therapies. mdpi.com The synthesis of related compounds, such as 2-(4-hydroxyphenoxy)propanoic acid, is also an active area of research, particularly for its use as an intermediate in the production of herbicides. google.comchemicalbook.comnih.gov

The ongoing investigation into the synthesis and application of this compound and its analogs underscores its growing importance in synthetic and medicinal chemistry. The ability to leverage both the formyl and carboxyl functionalities provides a rich platform for the development of new molecules with diverse applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-formylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQBPASRUVCUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326035 | |

| Record name | 2-(4-formylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51264-78-9 | |

| Record name | 2-(4-Formylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Formylphenoxy)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051264789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51264-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-formylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51264-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Formylphenoxy Propanoic Acid and Its Analogs

Strategies for the Construction of the 2-(4-Formylphenoxy)propanoic Acid Core

The assembly of the this compound molecule can be approached by two primary retrosynthetic disconnections: formation of the ether linkage or introduction of the formyl group onto a pre-existing phenoxypropanoic acid scaffold.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone in the formation of ether linkages and is widely applied in the preparation of phenoxypropanoic acids. wikipedia.orgmasterorganicchemistry.com This SN2 reaction typically involves the coupling of a deprotonated phenol (B47542) (phenoxide) with an alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of the this compound core, this approach involves the reaction between 4-hydroxybenzaldehyde (B117250) and a 2-halopropanoic acid derivative.

The general mechanism involves the deprotonation of the phenol by a suitable base to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a concerted step. wikipedia.org The reaction's success is optimized when using primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

In a typical procedure, 4-hydroxybenzaldehyde is treated with a base, such as sodium hydroxide (B78521), to form the sodium 4-formylphenoxide intermediate. This is subsequently reacted with an ester of 2-bromopropanoic acid or 2-chloropropanoic acid. gordon.edunih.gov The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product. The choice of solvent, base, and reaction temperature is critical to maximize yield and minimize side reactions. A related synthesis of 3-(2-formylphenoxy)propanoic acid was achieved by reacting salicylic (B10762653) aldehyde with 3-chloropropanoic acid in the presence of sodium hydroxide. nih.gov

Table 1: Components in Williamson Ether Synthesis for Phenoxypropanoic Acids

| Role | Example Compound(s) | Function | Citation |

|---|---|---|---|

| Phenolic Substrate | 4-Hydroxybenzaldehyde; 4-Methylphenol | Provides the aryloxy component of the ether. | gordon.edu |

| Alkyl Halide | Ethyl 2-bromopropanoate; Chloroacetic acid | Acts as the electrophile, providing the alkyl portion. | gordon.edugoogle.com |

| Base | Sodium Hydroxide (NaOH); Sodium Hydride (NaH) | Deprotonates the phenol to form the nucleophilic alkoxide. | masterorganicchemistry.comgordon.edu |

| Solvent | Ethanol (B145695); Acetonitrile (B52724); Water | Solubilizes reactants and influences reaction rate. | google.comprepchem.com |

Targeted Introduction of the Formyl Moiety

An alternative strategy involves the introduction of the formyl group at the para-position of a pre-formed 2-phenoxypropanoic acid ring. This is commonly achieved through the oxidation of a precursor functional group, such as a hydroxymethyl or methyl group.

A highly efficient method for this transformation is the selective oxidation of a primary alcohol. For instance, the synthesis of the structurally similar 2-(4-formylphenyl)propionic acid utilizes the oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid. google.com This reaction can be effectively carried out using a TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). google.com This method is advantageous due to its high selectivity for primary alcohols, mild reaction conditions, and avoidance of heavy metal oxidants. The reaction proceeds in an ester solvent, such as ethyl acetate (B1210297), and provides high yields of the desired aldehyde. google.com

Table 2: Reaction Conditions for TEMPO-Catalyzed Oxidation

| Parameter | Condition | Citation |

|---|---|---|

| Starting Material | 2-[4-(Hydroxymethyl)phenyl]propionic acid | google.com |

| Catalyst | TEMPO (0.01-0.1 equivalents) | google.com |

| Oxidant | 10% aqueous Sodium Hypochlorite (1-1.5 equivalents) | google.com |

| Solvent | Ethyl acetate | google.com |

| Temperature | 10-40 °C | google.com |

| Outcome | High yield and purity of 2-(4-formylphenyl)propionic acid | google.com |

Stereoselective Synthesis of Chiral this compound

The carbon atom at position 2 of the propanoic acid chain is a stereocenter, meaning this compound can exist as two enantiomers, (R) and (S). For many pharmaceutical applications, a single enantiomer is required. Stereoselective synthesis can be achieved by employing chiral starting materials in the Williamson ether synthesis.

By starting with a specific enantiomer of a 2-halopropanoic acid ester, such as (R)-ethyl 2-bromopropanoate, the SN2 reaction with 4-hydroxybenzaldehyde will proceed with inversion of configuration, although the naming convention may not change depending on priorities. More commonly, chiral pool starting materials like (R)- or (S)-ethyl lactate (B86563) can be converted to the corresponding chiral 2-halopropanoate. google.com The synthesis of (R)-(+)-2-(4-hydroxyphenoxy)propionic acid has been demonstrated through the hydrolysis of its corresponding methyl ester, indicating that the chirality is maintained throughout the synthetic sequence. chemicalbook.com This enantiomerically pure intermediate can then be subjected to a formylation reaction, provided the conditions are mild enough to prevent racemization of the chiral center.

Synthesis of Halogenated this compound Derivatives

Halogenated analogs of this compound are valuable precursors for further functionalization, often via cross-coupling reactions. The introduction of a halogen atom onto the aromatic ring requires careful consideration of regioselectivity.

Regioselective Halogenation Strategies

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is dictated by the directing effects of the two substituents: the ether linkage and the formyl group. The alkoxy group (-OR) is an activating, ortho, para-director, while the formyl group (-CHO) is a deactivating, meta-director. The powerful activating effect of the ether group dominates, directing incoming electrophiles primarily to the positions ortho to it (positions 2 and 6).

Modern halogenation methods offer high regioselectivity under mild conditions. A notable strategy employs N-halosuccinimides (NBS for bromination, NCS for chlorination, NIS for iodination) as the halogen source in hexafluoroisopropanol (HFIP). organic-chemistry.orgnih.gov The unique properties of HFIP, including its strong hydrogen-bond donating ability and low nucleophilicity, enhance the electrophilicity of the N-halosuccinimide, facilitating efficient and highly regioselective halogenation without the need for a catalyst. organic-chemistry.org For this compound, this method is expected to yield the 2-halogenated product with high selectivity. organic-chemistry.orgnih.gov Another advanced approach involves palladium-catalyzed C-H activation, which can direct halogenation to a specific position guided by a chelating group. researchgate.net

Synthesis of 2-(2-Bromo-4-formylphenoxy)propanoic Acid

The synthesis of 2-(2-bromo-4-formylphenoxy)propanoic acid, where the bromine atom is positioned ortho to the ether and meta to the formyl group, can be achieved through two primary routes.

The first route involves the direct, regioselective bromination of this compound. Based on the principles of regioselective halogenation, treating the parent compound with N-bromosuccinimide (NBS) in a solvent like HFIP is predicted to yield the desired 2-bromo isomer in high yield. organic-chemistry.orgnih.gov

The second, and often more controlled, route involves building the molecule from a pre-halogenated precursor. This synthesis would start with 2-bromo-4-hydroxybenzaldehyde. This brominated phenol can then undergo a Williamson ether synthesis with an appropriate chiral or racemic 2-halopropanoic acid ester (e.g., ethyl 2-bromopropanoate), followed by ester hydrolysis to furnish the final product, 2-(2-bromo-4-formylphenoxy)propanoic acid. This latter approach provides unambiguous control over the position of the bromine atom.

Synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic Acid

The synthesis of 2-(2-chloro-4-formylphenoxy)propanoic acid is a multi-step process that begins with the reaction of a substituted phenol with a propanoic acid derivative. uni.lu A common strategy involves the Williamson ether synthesis, where a phenoxide is reacted with an alpha-halo acid or ester.

One patented method describes the synthesis of related dichlorophenoxy propionic acids by reacting 2,4-dichlorophenol (B122985) with 2-chloropropionic acid in the presence of potassium hydroxide and a phase transfer catalyst in dimethyl sulfoxide (B87167) (DMSO). google.com This reaction is carried out at temperatures ranging from 20 to 80 °C. After the reaction is complete, the mixture is neutralized with sulfuric acid, and the solvent is removed by distillation under reduced pressure. The resulting solid is then purified by recrystallization from a solvent such as n-hexane to yield the final product. google.com While this patent specifically details the synthesis of the dichloro- derivative, a similar approach can be envisioned for the 2-chloro-4-formyl analog, starting with 3-chloro-4-hydroxybenzaldehyde.

Preparation of Related Phenoxyacetic Acid and Phenoxypropionic Acid Derivatives

The synthesis of phenoxyacetic and phenoxypropionic acid derivatives often employs the Williamson ether synthesis as a key step. This involves the reaction of a phenol with an α-haloacetic acid or α-halopropionic acid derivative in the presence of a base.

A general method for synthesizing phenoxyacetic acid derivatives involves mixing a salt of a phenol or methyl phenol with a salt of chloroacetic acid in a suitable solvent and heating the mixture. google.com The resulting product is then acidified with an inorganic acid to yield the phenoxyacetic acid. google.com For the preparation of chlorinated derivatives, the phenoxyacetic acid is dissolved in a solvent, and a catalyst is added before passing chlorine gas through the solution under heat. google.com This process can achieve high yields, reportedly over 95%. google.comwipo.int Solvents used in these reactions can be protic (like water, methanol (B129727), ethanol) or polar aprotic (such as dimethylformamide, N,N-dimethylacetamide, or dimethyl sulfoxide). google.com

For the synthesis of dextrorotatory 2-phenoxypropionic acid derivatives, an alkali metal salt of dextrorotatory 2-chloropropionic acid is heated with an alkali metal phenate in a high-boiling inert organic solvent like toluene (B28343) or xylene. google.com The reaction mixture is typically agitated for several hours at a temperature between 10° and 35° C, followed by a period of reflux. google.com The resulting alkali metal salt of the desired 2-phenoxypropionic acid is then acidified to precipitate the final product. google.com

Another approach for producing D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propionic acid involves reacting an alkali metal salt of 4-(6-chloro-2-quinoxalyloxy)phenol with L-2-chloropropionic acid or its alkali metal salt. google.comnih.gov This reaction is conducted in an aromatic hydrocarbon solvent in the presence of an aprotic polar solvent and an alkali metal hydroxide. google.com The resulting alkali metal salt is then treated with an acid to yield the final product. google.com

The synthesis of 2-(4-alkylphenyl) propionic acid can be achieved through a Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloropropionate using anhydrous aluminum chloride as a catalyst. google.com The intermediate ethyl ester is then hydrolyzed to the final propionic acid derivative. google.com

Furthermore, microbial transformations can be employed. For instance, the fungus Beauveria bassiana has been used to hydroxylate (R)-2-phenoxypropionic acid at the C-4 position to produce (R)-2-(4-hydroxyphenoxy)propionic acid, a key intermediate for certain herbicides. nih.gov The hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid using an acid catalyst in ethanol can also yield 2-(4-hydroxyphenoxy)propanoic acid. prepchem.com

The following table provides a summary of the key reactants and products in these synthetic methodologies:

| Reactant 1 | Reactant 2 | Product |

| Phenol / Methyl phenol salt | Chloroacetic acid salt | Phenoxyacetic acid derivative google.com |

| 2,4-Dichlorophenol | 2-Chloropropionic acid | 2-(2,4-Dichlorophenoxy)propionic acid google.com |

| o-Cresol | Methyl 2-chloropropionate | Dextrorotatory 2-(o-tolyloxy)propionic acid google.com |

| 4-(6-chloro-2-quinoxalyloxy)phenol alkali metal salt | L-2-Chloropropionic acid alkali metal salt | D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propionic acid google.com |

| Alkylbenzene | Ethyl 2-chloropropionate | 2-(4-Alkylphenyl)propionic acid google.com |

| (R)-2-Phenoxypropionic acid | Beauveria bassiana | (R)-2-(4-Hydroxyphenoxy)propionic acid nih.gov |

| 2-(4-Acetoxyphenoxy)propanoic acid | Hydrochloric acid / Ethanol | 2-(4-Hydroxyphenoxy)propanoic acid prepchem.com |

Chemical Reactivity and Mechanistic Investigations of 2 4 Formylphenoxy Propanoic Acid

Transformations Involving the Aldehyde Functionality

The aldehyde group is a key site for various oxidative, reductive, and condensation reactions.

The aldehyde group of 2-(4-Formylphenoxy)propanoic acid can be readily oxidized to a carboxylic acid, yielding 2-(4-carboxyphenoxy)propanoic acid. This transformation is a common and important reaction, often carried out using a range of oxidizing agents. pressbooks.pubchemistrysteps.comgithub.io

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄) pressbooks.pubchemistrysteps.com

Chromic acid (H₂CrO₄) chemistrysteps.com

Sodium dichromate (Na₂Cr₂O₇) pressbooks.pub

Oxone organic-chemistry.org

Pyridinium chlorochromate (PCC) catalyzed oxidation with periodic acid (H₅IO₆) organic-chemistry.org

N-hydroxyphthalimide (NHPI) in the presence of oxygen organic-chemistry.org

The choice of oxidant can be influenced by factors such as reaction scale, desired selectivity, and tolerance of other functional groups. For instance, aerobic oxidation catalyzed by N-hydroxyphthalimide offers a metal-free and milder alternative to traditional heavy metal oxidants. organic-chemistry.org

Table 1: Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Potassium permanganate (KMnO₄) | Basic or acidic conditions, heat | pressbooks.pub, chemistrysteps.com |

| Chromic acid (H₂CrO₄) | Acidic conditions | chemistrysteps.com |

| Sodium dichromate (Na₂Cr₂O₇) | Acidic conditions | pressbooks.pub |

| Oxone | Mild conditions | organic-chemistry.org |

| PCC/H₅IO₆ | Acetonitrile (B52724), catalytic PCC | organic-chemistry.org |

| NHPI/O₂ | Organic solvent or water, mild conditions | organic-chemistry.org |

The aldehyde functionality can be selectively reduced to a primary alcohol, forming 2-(4-hydroxymethylphenoxy)propanoic acid. This reduction is typically achieved using hydride-based reducing agents. libretexts.orglibretexts.org

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄) : A milder reducing agent, often used in protic solvents like methanol (B129727) or ethanol (B145695). It is generally selective for aldehydes and ketones over carboxylic acids and esters. libretexts.orglibretexts.org

Lithium aluminum hydride (LiAlH₄) : A much stronger and more reactive reducing agent. It reacts violently with protic solvents and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH₄ will also reduce the carboxylic acid group. libretexts.orgchemguide.co.ukchemguide.co.uk

The choice between NaBH₄ and LiAlH₄ depends on the desired outcome. For the selective reduction of the aldehyde without affecting the carboxylic acid, NaBH₄ is the preferred reagent. libretexts.orglibretexts.org If reduction of both functional groups is desired, LiAlH₄ would be used. libretexts.orgchemguide.co.uk

A process for preparing 2-(4-formylphenyl)propionic acid utilizes the oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid with a TEMPO catalyst and sodium hypochlorite (B82951), highlighting the reverse transformation from the alcohol derivative. google.com

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). nih.govwjpsonline.com This reaction is typically catalyzed by either an acid or a base and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the Schiff base. wjpsonline.com The formation of Schiff bases is a reversible reaction. wjpsonline.com

The synthesis of Schiff bases from related formylphenoxyalkanoic acid derivatives has been reported, where the formyl group reacts with amines like aniline (B41778) and 4-methoxyaniline in methanol with a catalytic amount of acetic acid at room temperature. nih.gov These Schiff bases can be further reduced to the corresponding secondary amines. nih.govresearchgate.net The formation of Schiff bases and their metal complexes has been a subject of interest, with studies exploring their coordination chemistry and potential applications. rsc.orgresearchgate.net

Table 2: Conditions for Schiff Base Formation

| Reactants | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Aldehyde and Primary Amine | Acid or Base | Varies | Heating may be required | wjpsonline.com |

| Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates and Anilines | Acetic acid (catalytic) | Methanol | Room temperature | nih.gov |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is susceptible to reactions typical of this functional group, such as esterification, amidation, and decarboxylation.

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. This reaction is typically acid-catalyzed, a well-known example being the Fischer esterification. jackwestin.comopenstax.org The process involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol. openstax.org For instance, 2-(4-hydroxyphenoxy)propionic acid, a related compound, can be esterified by treatment with an alcohol in the presence of a distillable acid. google.com Studies on the esterification of propanoic acid have shown that reaction rates are influenced by the structure of the alcohol, with primary alcohols generally being more reactive than secondary or tertiary alcohols. researchgate.net Temperature and catalyst concentration also play a significant role in the reaction yield and rate. ceon.rs

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. The direct reaction is often difficult because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used to facilitate the reaction. jackwestin.comlibretexts.org The carboxylic acid first reacts with DCC to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide. openstax.orglibretexts.org Various catalytic methods for direct amidation have also been developed to avoid the use of stoichiometric activating agents. mdpi.com

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). jackwestin.com For simple carboxylic acids, this reaction typically requires harsh conditions. However, the presence of specific structural features can facilitate decarboxylation. For example, β-keto acids and malonic acids undergo decarboxylation relatively easily upon heating via a cyclic transition state. masterorganicchemistry.comkhanacademy.org

For aromatic carboxylic acids, such as derivatives of benzoic acid, decarboxylation is generally challenging and may require high temperatures or the use of transition metal catalysts. nih.gov For instance, the decarboxylation of hydroxybenzoic acids to phenols can be catalyzed by palladium complexes. rsc.org While specific studies on the decarboxylation of this compound are not prevalent in the provided search results, the general principles of decarboxylation suggest that it would likely require significant energy input or specific catalytic systems. The stability of the resulting carbanion or the ability to form a stabilized intermediate is a key factor in the feasibility of the reaction. nih.gov In some cases, functional groups within the same molecule can promote decarboxylation. nih.gov

Reactivity of the Aromatic Ring and Ether Linkage

The chemical behavior of this compound is characterized by the reactivity of its constituent functional groups: the formyl-substituted aromatic ring and the ether linkage. These sites are susceptible to distinct types of chemical transformations, which are fundamental to its application in further chemical syntheses.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring in this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-withdrawing formyl group (-CHO) and the ether oxygen. However, under appropriate conditions, the ring can undergo substitution reactions. The formyl group is a meta-directing deactivator, while the alkoxy group is an ortho, para-directing activator. The interplay of these two substituents governs the regioselectivity of EAS reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com These reactions typically require an acid catalyst to generate a strong electrophile that can be attacked by the relatively unreactive aromatic ring. masterorganicchemistry.com For instance, nitration is often carried out using a mixture of nitric acid and sulfuric acid to produce the nitronium ion (NO₂⁺) as the active electrophile. youtube.comlumenlearning.com

The general mechanism for electrophilic aromatic substitution proceeds through a two-step process:

Formation of the Electrophile: A catalyst is typically used to generate a potent electrophile. youtube.com

Nucleophilic Attack and Rearomatization: The π electrons of the benzene ring act as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. lumenlearning.comlibretexts.org A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. youtube.comyoutube.com

The directing effects of the existing substituents on the benzene ring determine the position of the incoming electrophile. The activating, ortho, para-directing alkoxy group will favor substitution at the positions ortho and para to it. Conversely, the deactivating, meta-directing formyl group will direct the incoming group to the meta position relative to itself. The ultimate regiochemical outcome of an electrophilic substitution on this compound would depend on the specific reaction conditions and the relative strengths of these directing effects.

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ (Bromonium ion, complexed) |

| Halogenation (Chlorination) | Cl₂, FeCl₃ | Cl⁺ (Chloronium ion, complexed) |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) |

Cleavage of the Ether Bond

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.com The most common method for ether cleavage is treatment with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via nucleophilic substitution, and the specific mechanism, either Sₙ1 or Sₙ2, is dependent on the structure of the groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com

The first step in the acidic cleavage of an ether is the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This protonation converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide anion (I⁻ or Br⁻), a good nucleophile, attacks one of the adjacent carbon atoms, displacing the alcohol and breaking the C-O bond. wikipedia.orgmasterorganicchemistry.com

In the case of an aryl alkyl ether like this compound, the cleavage will always yield a phenol (B47542) and an alkyl halide. youtube.comlibretexts.org This is because the carbon-oxygen bond on the aromatic side is stronger due to the sp² hybridization of the carbon atom, making it resistant to nucleophilic attack. masterorganicchemistry.comyoutube.com Therefore, the halide nucleophile will attack the alkyl carbon.

The reaction of this compound with a strong acid like HI would be expected to yield 4-hydroxybenzaldehyde (B117250) and 2-iodopropanoic acid.

Mechanistic Studies of Key Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Elucidation of Reaction Pathways and Transition States

While specific mechanistic studies on this compound are not extensively documented in the provided search results, the general principles of related reactions can be applied. For instance, the synthesis of a related compound, 3-(2-formylphenoxy)propanoic acid, has been reported, and its crystal structure analyzed. nih.govresearchgate.net Such structural information can provide insights into the molecule's conformation and potential steric hindrances that might influence reaction pathways. researchgate.net

The elucidation of reaction pathways often involves a combination of experimental techniques and computational chemistry. Experimental methods may include kinetic studies, isotopic labeling, and the identification of intermediates and byproducts. Computational methods, such as density functional theory (DFT), can be used to model reaction profiles, calculate the energies of reactants, transition states, and products, and thereby predict the most likely reaction pathway.

For electrophilic aromatic substitution on this compound, computational studies could map the potential energy surface for the attack of an electrophile at different positions on the aromatic ring. This would help in understanding the regioselectivity observed experimentally. Similarly, for the ether cleavage reaction, computational modeling could elucidate the structure of the transition state for the Sₙ2 attack of the halide ion on the propanoic acid side chain.

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in many reactions involving this compound, particularly in electrophilic aromatic substitution and potentially in the development of more selective ether cleavage methods.

In electrophilic aromatic substitution, Lewis acids or Brønsted-Lowry acids are essential catalysts. lumenlearning.com They function by activating the electrophile, making it more reactive towards the deactivated aromatic ring. masterorganicchemistry.com For example, in Friedel-Crafts alkylation, a Lewis acid like aluminum chloride (AlCl₃) is used to generate a carbocation from an alkyl halide. mdpi.com The nature of the catalyst can influence not only the reaction rate but also the regioselectivity of the substitution.

In the context of ether cleavage, while strong acids are the traditional reagents, research into catalytic methods using solid acids is ongoing. mdpi.com Solid acid catalysts, such as silica (B1680970) sulfuric acid (SSA), offer potential advantages like easier separation from the reaction mixture and improved hydrothermal stability. mdpi.com These catalysts can facilitate reactions like esterification and etherification by providing acidic sites for protonation. mdpi.com While not directly studied for this compound, the principles of acid-catalyzed reactions on similar phenolic compounds suggest that such catalysts could be employed to mediate its transformations. mdpi.com The mechanism of such catalytic reactions would involve the protonation of the ether oxygen on the catalyst surface, followed by nucleophilic attack. The efficiency and selectivity of such a process would be highly dependent on the properties of the catalyst, including its acidity and pore structure.

Structural Modifications and Derivative Synthesis for Advanced Research

Design and Synthesis of Diverse Phenoxypropanoic Acid Derivatives

The inherent reactivity of the carboxylic acid, the aldehyde, and the aromatic ring allows for a wide range of synthetic transformations, leading to diverse libraries of phenoxypropanoic acid derivatives.

Modification of the propanoic acid side chain is a key strategy to modulate the physicochemical properties of the parent molecule. Research in the broader class of 2-phenylpropionic acids demonstrates synthetic pathways to achieve these modifications. A general approach involves a multi-step synthesis starting from a substituted acetophenone (B1666503). For instance, 4-methyl acetophenone can be reduced to 1-(4-methylphenyl)ethanol (B1581246) using sodium borohydride (B1222165). nih.gov This alcohol is then converted to a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. nih.gov Subsequent reaction with a cyanide source, like sodium cyanide, introduces the nitrile group, forming 2-(4-methylphenyl)propionitrile. nih.gov Acid-catalyzed hydrolysis of the nitrile yields the corresponding 2-(4-methylphenyl)propionic acid. nih.gov This fundamental pathway allows for the introduction of various substituents on the phenyl ring, which is analogous to the phenoxy ring in the title compound, and variations in the alkyl chain can be achieved by starting with different ketones.

Another key modification is the introduction of functional groups onto the alkyl chain itself. For example, the methyl group of a 2-(4-methylphenyl)propionic acid can be brominated using bromine and a catalytic amount of hydrobromic acid to yield 2-(4-(bromomethyl)phenyl)propionic acid. nih.gov This bromo-derivative serves as a versatile intermediate for introducing a wide array of thio- and other heterocyclic moieties by nucleophilic substitution. nih.gov

Incorporating heterocyclic systems, such as furan (B31954), into the molecular structure can significantly alter its three-dimensional shape and electronic properties. The synthesis of furan-containing propanoic acid derivatives often begins with the condensation of furan-2-carbaldehydes with malonic acid to form 3-(furan-2-yl)propenoic acids. nih.govresearchgate.net These intermediates can then undergo further reactions.

A significant synthetic strategy is the hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acids and their esters. This reaction, often catalyzed by strong Brønsted superacids like triflic acid (TfOH), allows for the addition of various aromatic rings (arenes) to the furan-propanoic acid structure, yielding 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govresearchgate.net The reaction proceeds through the superelectrophilic activation of the starting furan acid, leading to the formation of a reactive cationic intermediate that is then attacked by the arene. nih.govresearchgate.net

For instance, the reaction of 3-(furan-2-yl)propenoic acid with methylated arenes in the presence of TfOH produces a range of substituted derivatives in good yields. researchgate.net This methodology provides a direct route to novel furan-based analogues of phenoxypropanoic acids.

Table 1: Examples of Synthesized Furan-Derived Propanoic Acid Analogs

| Compound ID | Starting Furan Aldehyde | Reacting Arene | Product Structure | Reference |

|---|---|---|---|---|

| 2b | Furfural | Toluene (B28343) | 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid | researchgate.net |

| 2c | Furfural | o-Xylene | 3-(3,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | researchgate.net |

| 2d | Furfural | m-Xylene | 3-(2,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | researchgate.net |

| 2g | 5-(Hydroxymethyl)furfural | Benzene (B151609) | 3-(5-(Benzhydryl)furan-2-yl)-3-phenylpropanoic acid | nih.gov |

This table is generated based on data from the referenced research articles.

The incorporation of bulky, lipophilic moieties like bornyl groups can introduce unique steric features into a molecule. The synthesis of bornyl derivatives of phenylpropanoic acids has been explored, providing a template for modifying 2-(4-formylphenoxy)propanoic acid. mdpi.com These syntheses often involve coupling the phenylpropanoic acid core with a bornyl-containing fragment. mdpi.comresearchgate.net

One approach involves linking the terpenoid fragment to the acid moiety through an amide or ester bond. For example, a bornyl derivative was synthesized where the bornylamine substituent was connected via an oxymethylene linker. mdpi.com In another variation, the natural compound borneol was used to create a derivative where the nitrogen atom of the linker was replaced by an oxygen atom, forming an ester linkage. mdpi.com The stereochemistry of the bornyl group, such as the endo or exo position of the linking heteroatom, is a critical aspect of the design and can be controlled through the choice of starting materials. mdpi.com

Functionalization of the Phenoxy Ring System

Direct modification of the phenoxy ring allows for the fine-tuning of the molecule's electronic and steric characteristics.

The synthesis of substituted phenoxyacetic acids often employs the Williamson ether synthesis. A general and widely used procedure involves reacting a substituted phenol (B47542) with an α-haloacetic acid or its ester in the presence of a base. mdpi.comchemicalbook.comgoogle.com

For example, to synthesize 2-(4-formylphenoxy)acetic acid, 4-hydroxybenzaldehyde (B117250) (a substituted phenol) is treated with ethyl bromoacetate (B1195939) in a solvent like dimethylformamide (DMF) with potassium carbonate as the base. mdpi.com This reaction yields the corresponding ethyl ester, which is subsequently hydrolyzed using a base like sodium hydroxide (B78521) to afford the final phenoxyacetic acid derivative. mdpi.com This method is robust and can be applied to a variety of substituted phenols to generate a library of derivatives.

Another route involves the reaction of a phenolate (B1203915) salt with a chloroacetate (B1199739) salt in an aqueous solution, followed by acidification to yield the desired phenoxyacetic acid. google.com Further functionalization can be achieved after the formation of the phenoxyacetic acid backbone. For instance, the phenoxyacetic acid can be chlorinated by introducing chlorine gas in the presence of a suitable solvent and catalyst to produce chloro-phenoxyacetic acid derivatives. google.com

Table 2: Synthesis of Substituted Phenoxyacetic Acid Derivatives

| Compound | Starting Aldehyde | Reagents | Key Steps | Reference |

|---|---|---|---|---|

| 3a | 2-Hydroxy-3-methoxybenzaldehyde | 1. Ethyl bromoacetate, K₂CO₃, DMF2. NaOH, MeOH | Esterification followed by hydrolysis | mdpi.com |

| 3b | 4-Hydroxy-3-methoxybenzaldehyde | 1. Ethyl bromoacetate, K₂CO₃, DMF2. NaOH, MeOH | Esterification followed by hydrolysis | mdpi.com |

| Phenoxyacetic acid | Phenol | 1. NaOH, Chloroacetic acid2. HCl | Williamson ether synthesis and acidification | chemicalbook.comgoogle.com |

This table is generated based on data from the referenced research articles.

Electronic Effects: Electron-withdrawing groups (EWGs), such as nitro groups or halogens (e.g., chlorine), decrease the electron density of the aromatic ring. Conversely, electron-donating groups (EDGs), like alkyl or alkoxy (e.g., methoxy) groups, increase the electron density. These changes can alter the acidity of the carboxylic acid proton, the reactivity of the aldehyde group, and the strength of intramolecular and intermolecular interactions. For instance, the synthesis of various hydrazone derivatives from substituted 2-(formylphenoxy)acetic acids demonstrates how the aldehyde group's reactivity is utilized after ring functionalization. mdpi.com

Steric Effects: The size and shape of the substituents (steric bulk) influence the molecule's conformation and its ability to interact with other molecules. Bulky groups can restrict bond rotation, leading to more rigid structures. The synthesis of bornyl derivatives is a prime example of introducing significant steric bulk to explore conformational space. mdpi.com Similarly, the placement of substituents at different positions on the phenoxy ring (ortho, meta, para) can create distinct steric environments around the core structure. This is evident in the synthesis of various ortho-substituted phenoxyalkanoic acids, where substituents are placed specifically next to the ether linkage. researchgate.net

By systematically varying these substituents, chemists can create a portfolio of compounds with a graduated range of properties, which is essential for advanced research in materials science and medicinal chemistry.

Chiral Derivatives and Enantiomeric Purity

The stereochemistry of this compound is a critical aspect in advanced research, particularly for applications where enantiomeric purity dictates biological activity or material properties. The chiral center at the C2 position of the propanoic acid moiety gives rise to two enantiomers, (R)- and (S)-2-(4-Formylphenoxy)propanoic acid. The synthesis of these chiral derivatives in high enantiomeric purity and the accurate determination of this purity are paramount for their development in specialized fields.

While direct research on the chiral derivatives of this compound is not extensively documented in publicly available literature, the methodologies for the synthesis and enantiomeric resolution of analogous 2-aryloxypropanoic acids are well-established. These techniques provide a strong framework for the preparation and analysis of enantiomerically pure this compound.

Synthesis of Chiral Derivatives

The preparation of enantiomerically enriched or pure derivatives of this compound can be approached through two primary strategies: asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to directly synthesize a specific enantiomer. For compounds structurally similar to this compound, asymmetric synthesis has been achieved using chiral auxiliaries or catalysts. For instance, the asymmetric synthesis of arylpropionic acids has been reported using lactamides derived from (S)-lactic acid as chiral auxiliaries. While not specifically demonstrated for the title compound, this methodology could potentially be adapted. Asymmetric catalysis, employing chiral catalysts such as chiral frustrated Lewis pairs or other organocatalysts, represents another promising avenue for the direct synthesis of enantiomerically enriched this compound. nih.govrsc.orgyoutube.comyoutube.com

Kinetic Resolution of Racemic Mixtures: An alternative and widely used method is the kinetic resolution of a racemic mixture of this compound or its ester derivatives. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of one enantiomer from the other.

Enzymatic Kinetic Resolution: Lipases are a class of enzymes that have been successfully employed for the kinetic resolution of various 2-aryloxypropanoic acid esters. mdpi.comias.ac.in For example, the lipase (B570770) from Candida rugosa has been used for the enantioselective esterification of racemic ibuprofen, a structurally related arylpropionic acid. ias.ac.in Similarly, lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have shown high efficiency in the kinetic resolution of aryloxy-propan-2-yl acetates via hydrolysis, yielding both the unreacted acetate (B1210297) and the hydrolyzed alcohol in high enantiomeric excess. mdpi.com A similar enzymatic approach could likely be applied to the kinetic resolution of a racemic ester of this compound. The production of (R)-2-(4-hydroxyphenoxy)propionic acid from (R)-2-phenoxypropionic acid using the fungus Beauveria bassiana also highlights the potential of biocatalysis in the stereoselective synthesis of related compounds. nih.gov

| Enzyme | Substrate Type | Reaction Type | Reference |

|---|---|---|---|

| Lipase from Candida rugosa | Arylpropionic acid | Esterification | ias.ac.in |

| Lipase from Pseudomonas fluorescens | Aryloxy-propan-2-yl acetate | Hydrolysis | mdpi.com |

| Lipase from Thermomyces lanuginosus | Aryloxy-propan-2-yl acetate | Hydrolysis | mdpi.com |

| Beauveria bassiana (whole organism) | (R)-2-phenoxypropionic acid | Hydroxylation | nih.gov |

Determination of Enantiomeric Purity

Once chiral derivatives of this compound are synthesized, it is crucial to accurately determine their enantiomeric purity, often expressed as enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

The selection of the appropriate CSP is critical for achieving baseline separation of the enantiomers. For 2-aryloxypropanoic acids, several types of CSPs have proven effective.

Protein-Based CSPs: Columns such as the Enantiopac, which utilizes α1-acid glycoprotein (B1211001), have been used for the direct enantiomeric resolution of racemic 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP). nih.gov

Pirkle-Type CSPs: These CSPs, which are based on chiral molecules covalently bonded to a silica (B1680970) support, are also effective. For instance, an "Ionic Pirkle" column with N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine as the chiral ligand has been used to separate amide derivatives of CMPP. nih.gov

Cyclodextrin-Based CSPs: Derivatized cyclodextrins are widely used for the enantioseparation of a variety of chiral compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) that are structurally related to the title compound. nih.gov

Anion-Exchanger CSPs: Chiral stationary phases like CHIRALPAK® QN-AX and QD-AX, which are based on quinine (B1679958) and quinidine (B1679956) derivatives, are specifically designed for the enantiomer resolution of acidic compounds and could be suitable for this compound. chiraltech.com

The choice of mobile phase is also a key parameter in optimizing the separation. Normal-phase or reversed-phase chromatography can be employed depending on the specific CSP and the analyte.

| Chiral Stationary Phase (CSP) Type | Specific Example | Analyte Type | Reference |

|---|---|---|---|

| Protein-Based | α1-acid glycoprotein (Enantiopac) | 2-(4-chloro-2-methylphenoxy)propanoic acid | nih.gov |

| Pirkle-Type | N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine | Amide derivatives of CMPP | nih.gov |

| Cyclodextrin-Based | Derivatized β-cyclodextrins | Non-steroidal anti-inflammatory drugs | nih.gov |

| Anion-Exchanger | CHIRALPAK® QN-AX / QD-AX | Acidic compounds | chiraltech.com |

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-Formylphenoxy)propanoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule.

Aldehydic Proton (-CHO): A singlet is expected at a downfield chemical shift, typically in the range of 9.8-10.0 ppm, which is characteristic of an aldehyde proton.

Aromatic Protons (-C₆H₄-): The para-substituted benzene (B151609) ring will exhibit two sets of doublets. The protons adjacent to the formyl group are expected to resonate further downfield (around 7.8-8.0 ppm) compared to the protons adjacent to the ether linkage (around 6.9-7.1 ppm) due to the electron-withdrawing nature of the aldehyde.

Methine Proton (-CH-): A quartet is predicted for the proton on the chiral center, likely appearing in the 4.7-5.0 ppm region, split by the adjacent methyl protons.

Methyl Protons (-CH₃): A doublet is expected for the three methyl protons, resonating upfield around 1.5-1.7 ppm, split by the single methine proton.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a very downfield position, typically above 10 ppm, and its position can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments.

Carbonyl Carbons: The aldehydic carbonyl carbon is expected around 190-192 ppm, and the carboxylic acid carbonyl carbon should appear in the 170-175 ppm range.

Aromatic Carbons: Signals for the aromatic carbons are expected between 115 and 165 ppm. The carbon bearing the ether linkage would be the most downfield among the ring carbons, while the carbon attached to the formyl group would also be significantly downfield.

Methine Carbon (-CH-): The chiral carbon atom is anticipated to resonate in the 70-75 ppm region.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to be the most upfield, typically around 18-20 ppm. docbrown.infodocbrown.info

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the methine proton and the methyl protons. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to definitively assign proton signals to their corresponding carbon atoms and to establish long-range correlations, confirming the connectivity of the entire molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

MS: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 194. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the cleavage of the ether bond.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. For this compound (C₁₀H₁₀O₄), the expected exact mass for the protonated molecule [M+H]⁺ is 195.0652. uni.lu This precise measurement helps to distinguish the compound from others with the same nominal mass. Predicted adducts in electrospray ionization (ESI) include [M+Na]⁺ at m/z 217.0471 and [M-H]⁻ at m/z 193.0506. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 195.06518 |

| [M+Na]⁺ | 217.04712 |

| [M-H]⁻ | 193.05062 |

| [M+K]⁺ | 233.02106 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Carboxylic Acid O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid. nist.gov

Aldehyde C-H Stretch: Two weak bands are anticipated around 2850 cm⁻¹ and 2750 cm⁻¹.

Carbonyl (C=O) Stretches: Two distinct, strong, and sharp carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the aldehyde C=O stretch is found at a slightly higher frequency, around 1690-1715 cm⁻¹. nist.gov

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

Ether C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch is anticipated in the 1200-1260 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 | Very Broad |

| Aldehyde C=O | 1690-1715 | Strong, Sharp |

| Carboxylic Acid C=O | 1700-1725 | Strong, Sharp |

| Aryl-Alkyl Ether C-O | 1200-1260 | Strong |

| Aromatic C=C | 1450-1600 | Medium-Weak |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the aromatic system in this compound. The benzene ring substituted with both an auxochrome (the ether oxygen) and a chromophore (the formyl group) is expected to show absorption maxima at wavelengths longer than that of unsubstituted benzene. One would anticipate a primary absorption band (π → π* transition) around 250-280 nm.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reversed-phase HPLC method would be most common for this type of compound.

Stationary Phase: A C18 column is typically used, providing a nonpolar stationary phase.

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (often with a pH modifier like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. sigmaaldrich.comchemicalbook.compensoft.net

Detection: A UV detector set to a wavelength where the compound shows strong absorbance, likely near its λmax (e.g., 254 nm or 280 nm), would be used for detection and quantification.

The retention time of the compound would be specific to the exact conditions (column, mobile phase composition, flow rate, and temperature), and purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC)

While specific gas chromatography (GC) methodologies for this compound are not extensively detailed in the available literature, the analysis of related propionic acid compounds provides a framework for its potential separation and detection. For instance, the GC determination of propionic acid as a preservative in corn has been successfully achieved using a borosilicate-glass column containing 0.3% (w/w) Carbowax 20M and 0.1% (w/w) phosphoric acid on a 60-80 mesh Carbopack C support. cerealsgrains.org To minimize the adsorption of the acidic analyte, a phosphoric acid-treated glass wool plug was used at the column outlet. cerealsgrains.org

The operating conditions for such an analysis typically involve column conditioning at elevated temperatures (e.g., 205°C) with a nitrogen carrier gas flow rate of around 32 ml/min. cerealsgrains.org For other related compounds, such as α-(4-chloro-2-methylphenoxy)propionic acid, GC with an internal standard has been employed for quantification. rsc.org Given the structure of this compound, derivatization to a more volatile ester form (e.g., a methyl or silyl (B83357) ester) might be necessary to prevent peak tailing and improve chromatographic performance, a common strategy for analyzing carboxylic acids by GC.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a viable method for the qualitative analysis of this compound, leveraging the compound's dual functionality of a carboxylic acid and an aldehyde. The separation is based on the principle of differential adsorption on a polar stationary phase, such as silica (B1680970) gel. umsl.edu

A suitable mobile phase would likely be a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetic acid) to achieve an optimal retention factor (Rf) value, typically between 0.2 and 0.8. umsl.edu The choice of solvent system is critical; a solvent that is too polar will cause the compound to move with the solvent front (Rf ≈ 1.0), while a solvent that is not polar enough will result in minimal movement from the baseline (Rf ≈ 0). umsl.edu

Visualization of the compound on the TLC plate can be accomplished using reagents that react with its specific functional groups.

Aldehyde Group Visualization : Spraying the plate with a 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution would yield a bright orange spot, which is a characteristic positive test for aldehydes. illinois.edu

Carboxylic Acid Group Visualization : A bromocresol green spray reagent can be used, which would reveal the presence of the acidic compound as a yellow spot against a green background. illinois.edu

General Visualization : A potassium permanganate (B83412) stain could also be used, which reacts with the aldehyde group (an oxidizable function), showing up as a yellowish spot on a dark purple background. illinois.edu

Crystallographic Studies

X-ray Diffraction Analysis of Crystal Structures

Specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature. However, analysis of its structural isomer, 3-(2-Formylphenoxy)propanoic acid, and the closely related compound 2-(4-Hydroxyphenoxy)propanoic acid provides significant insight into the likely crystallographic parameters. researchgate.netresearchgate.net These related structures have been analyzed, and their crystal data offers a valuable comparative reference.

For example, 2-(4-Hydroxyphenoxy)propanoic acid crystallizes in the monoclinic system with a P21 space group. researchgate.net The analysis was conducted using an Enraf–Nonius CAD-4 diffractometer, with data refined against all reflections. researchgate.netnih.gov The structural isomer 3-(2-Formylphenoxy)propanoic acid was also studied, with its geometry showing no unexpected features. researchgate.net

Below is a table summarizing the crystallographic data for these related compounds.

| Property | 2-(4-Hydroxyphenoxy)propanoic acid researchgate.net | 3-(2-Formylphenoxy)propanoic acid researchgate.net |

| Molecular Formula | C₉H₁₀O₄ | C₁₀H₁₀O₄ |

| Molecular Weight | 182.17 | 194.18 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁/n |

| a (Å) | 6.205 (1) | 5.0132 (4) |

| b (Å) | 11.853 (2) | 26.155 (2) |

| c (Å) | 6.716 (1) | 7.0251 (6) |

| β (˚) | 114.78 (3) | 102.571 (4) |

| Volume (ų) | 448.47 (15) | 898.39 (13) |

| Z | 2 | 4 |

| Temperature (K) | 293 | 293 |

| R-factor | 0.040 | 0.047 |

This interactive table provides a summary of crystallographic data for compounds structurally related to this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing and intermolecular interactions of this compound are expected to be governed by hydrogen bonding facilitated by its carboxylic acid and formyl groups. While direct analysis of the title compound is unavailable, the crystal structures of its analogs are informative.

For the isomer 3-(2-Formylphenoxy)propanoic acid, a notable feature is the formation of a catemer motif by the carboxylic acid group along the direction. researchgate.net This is an alternative to the more commonly observed dimeric structures for carboxylic acids. The three-dimensional organization in its crystal is based on both O—H⋯O and C—H⋯O interactions. researchgate.net

Based on these analyses, it is highly probable that this compound also exhibits a rich network of hydrogen bonds. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, likely forming either dimers or catemer chains through O—H⋯O interactions. The formyl group's oxygen atom can act as a hydrogen bond acceptor, potentially engaging in C—H⋯O interactions with neighboring molecules, further stabilizing the crystal lattice.

Applications of 2 4 Formylphenoxy Propanoic Acid in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate

As a readily functionalizable molecule, 2-(4-Formylphenoxy)propanoic acid is an important precursor in the creation of a diverse range of organic compounds. Its structure is a key component in constructing molecules for pharmaceutical and materials science applications.

Building Block for Pharmaceutical Intermediates

While research has highlighted the role of the structurally similar compound, 2-(4-formylphenyl)propionic acid, as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen (B1679217), the direct application of this compound in the synthesis of widely marketed pharmaceuticals is less documented. However, its structural motifs are of significant interest in medicinal chemistry. The phenoxypropanoic acid core is a well-established pharmacophore, and the presence of the formyl group offers a synthetic handle for elaboration into more complex drug candidates through reactions such as reductive amination, oxidation, or olefination. Patent literature describes various amine derivatives based on a core structure that can be accessed from precursors like this compound, intended for applications such as appetite suppressants. google.com

Precursor for Advanced Polymeric Materials

The development of advanced materials with specific electronic and optical properties is a significant area of modern chemistry. Research into poly(p-phenylene vinylene) (PPV) oligomers, which are promising for use as non-linear optical (NLO) materials and in organic memory devices, has utilized isomers of this compound. For instance, 3-(2-Formylphenoxy)propanoic acid has been synthesized as a precursor for asymmetric PPV-type oligomers. The strategic placement of a carboxylic acid group is intended to influence the crystal packing of the resulting oligomers to achieve a non-centrosymmetric arrangement, which is critical for NLO applications. This is achieved through the formation of specific hydrogen-bonding networks, such as catemer motifs, rather than the more common dimeric structures. While this specific research used an isomer, the underlying principle demonstrates the potential of this compound as a valuable building block for creating functional polymers where controlled supramolecular organization is key.

Synthesis of Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of compounds produced for specific applications, including agrochemicals. The phenoxypropanoic acid structure is the backbone of a major class of herbicides. Research has demonstrated the synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), a key intermediate for several aryloxyphenoxypropionic acid herbicides. This highlights the value of the core 2-phenoxypropanoic acid structure in the agrochemical industry. This compound, with its reactive aldehyde group, serves as a versatile precursor that could be transformed into a variety of herbicide candidates through further chemical modifications. The formyl group allows for the introduction of different functionalities, potentially leading to the discovery of new active compounds.

Catalytic Transformations Involving this compound

Beyond its role as a structural building block, this compound and its functional groups can participate in and be the product of various catalytic reactions.

Use in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. The functional groups within this compound—a carboxylic acid and an aldehyde—are both common participants in organocatalytic transformations. For example, the aldehyde can undergo enantioselective additions catalyzed by proline or its derivatives, while the carboxylic acid can act as a co-catalyst or directing group. While specific studies detailing the use of this compound as a substrate in organocatalytic systems are not extensively documented, its structure is representative of molecules that are central to this field. For example, related molecules with aldehyde functionalities are frequently used in asymmetric Michael reactions and other carbon-carbon bond-forming reactions.

Integration into Transition Metal Catalyzed Reactions

Transition metal catalysis is a powerful tool for organic synthesis, enabling a wide array of transformations. The aromatic ring and functional groups of this compound make it a suitable substrate for various transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) after conversion of the aldehyde to a halide or triflate. Furthermore, the synthesis of this compound can itself be achieved through transition metal-catalyzed processes. For example, aryl coupling reactions, often catalyzed by palladium or nickel complexes, can be used to form key bonds within the molecule or its precursors. google.com The development of efficient synthetic routes to such bifunctional molecules often relies on the precision and efficiency of transition metal catalysts.

Biological and Pharmacological Research on 2 4 Formylphenoxy Propanoic Acid and Its Derivatives

Investigation of Enzyme Interactions and Modulation

While specific enzymatic targets of 2-(4-formylphenoxy)propanoic acid are still under comprehensive investigation, its structural relationship to other well-studied compounds offers insights into its potential mechanisms of action. As a derivative of propanoic acid, its biological activity is of considerable interest. For instance, (R)-2-(4-hydroxyphenoxy)propanoic acid (HPOPA), a related compound, is a crucial intermediate in the synthesis of aryloxyphenoxypropionic acid herbicides. The production of HPOPA can be optimized through the use of microorganisms like Beauveria bassiana, highlighting the role of enzymatic processes in the biotransformation of such molecules. nih.gov

Derivatives of the core structure have been shown to interact with key cellular pathways. For example, certain propanoic acid derivatives have been found to modulate the Raf/MEK/ERK pathway, which is critical in tumor cell proliferation and angiogenesis. Specifically, the MEK inhibitor PD0325901, which shares structural similarities, has been shown to inhibit ERK phosphorylation effectively. Furthermore, some derivatives have demonstrated the ability to inhibit VEGFR-2, a key receptor in angiogenesis, and modulate downstream signaling pathways like MAPK. mdpi.com This modulation can lead to the downregulation of proteins such as metalloproteinase MMP-9 and the upregulation of cell cycle inhibitors like p21 and p27, ultimately inducing apoptosis. mdpi.com

Research into Antimicrobial Properties

The antimicrobial potential of derivatives of this compound has been a significant area of research, with studies investigating their effectiveness against a range of bacterial and fungal pathogens.

Efficacy against Bacterial Strains

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antimicrobial activity against a variety of bacteria, including multidrug-resistant strains. mdpi.comnih.govelsevierpure.com Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govelsevierpure.comresearchgate.net

Hydrazone derivatives, particularly those containing heterocyclic substituents, have emerged as potent and broad-spectrum antimicrobial agents. mdpi.comnih.govelsevierpure.com For instance, certain hydrazones have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL, and vancomycin-resistant Enterococcus faecalis with MICs between 0.5 and 2 µg/mL. mdpi.comnih.govelsevierpure.com The activity extends to Gram-negative pathogens as well, with MICs in the range of 8–64 µg/mL. mdpi.comnih.govelsevierpure.com

The specific substitutions on the molecular scaffold play a crucial role in determining the antibacterial efficacy. For example, incorporating a 2-thiophene substituent can lead to broad-spectrum activity, while the addition of a nitro group to the thiophene (B33073) backbone can further enhance this activity. mdpi.com Conversely, some modifications can lead to a complete loss of antimicrobial action. researchgate.net

| Bacterial Strain | Derivative Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Hydrazones with heterocyclic substituents | 1-8 | nih.govelsevierpure.com |

| Vancomycin-resistant Enterococcus faecalis | Hydrazones with heterocyclic substituents | 0.5-2 | nih.govelsevierpure.com |

| Gram-negative pathogens | Hydrazones with heterocyclic substituents | 8-64 | nih.govelsevierpure.com |

| Staphylococcus aureus | Phenyl-substituted derivatives | 16 | mdpi.com |

| Escherichia coli | 4-NO2 substituted phenyl derivatives | 32 | mdpi.com |

| Klebsiella pneumoniae | 4-NO2 substituted phenyl derivatives | 64 | mdpi.com |

Activity against Fungal Pathogens (e.g., Candida albicans)

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity, particularly against Candida species. mdpi.comnih.govelsevierpure.comnih.gov

Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown substantial activity against drug-resistant Candida species, including the emerging pathogen Candida auris, with MICs ranging from 0.5 to 64 µg/mL. mdpi.comnih.govelsevierpure.com The presence of heterocyclic substituents in these hydrazones appears to be crucial for their potent and broad-spectrum antifungal effects. mdpi.comnih.govelsevierpure.com

Other related propanoic acid derivatives have also demonstrated efficacy against Candida albicans. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to inhibit the growth of C. albicans at a concentration of 64 µg/mL. mdpi.com Furthermore, some studies have highlighted the synergistic effects of certain derivatives, such as propyl caffeate, with established antifungal drugs like fluconazole (B54011) and nystatin, leading to a significant reduction in their MIC values against C. albicans. nih.gov

| Fungal Pathogen | Derivative Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Drug-resistant Candida species (including C. auris) | Hydrazones of 3-((4-hydroxyphenyl)amino)propanoic acid | 0.5-64 | nih.govelsevierpure.com |

| Candida albicans | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | 64 | mdpi.com |

Exploration of Anticancer Activity

The potential of this compound and its derivatives as anticancer agents has been another major focus of research, with studies exploring their ability to inhibit cancer cell growth and induce programmed cell death.

Inhibition of Cancer Cell Proliferation

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited structure-dependent anticancer activity against various cancer cell lines. mdpi.com For example, a derivative containing a 2-furyl substituent has shown selectivity towards cancerous cells over non-transformed cells and has been found to reduce the migration of A549 non-small cell lung cancer cells. mdpi.com

The antiproliferative effects of these compounds are often linked to their ability to interfere with critical cellular processes. Some derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and leukemia, by inducing cell cycle arrest, often in the G1 phase. johnshopkins.edu For instance, the N-tetradecylamido derivative of doxorubicin (B1662922) 14-succinate displayed time-dependent antiproliferative activity against CCRF-CEM leukemia cells. johnshopkins.edu

| Cancer Cell Line | Derivative Type | Effect | Reference |

|---|---|---|---|